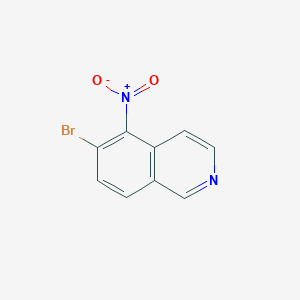

6-Bromo-5-nitroisoquinoline

Descripción general

Descripción

6-Bromo-5-nitroisoquinoline is a heterocyclic organic compound. It has the molecular formula C9H5BrN2O2 . It is a key intermediate in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of 5-bromoisoquinoline and its 8-nitro derivative involves the transformation of isoquinoline to 5-bromoisoquinoline using strong acid . Bromoisoquinoline derivatives are key intermediates in the synthesis of pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-nitroisoquinoline is represented by the formula C9H5BrN2O2 . The average mass is 253.052 Da and the monoisotopic mass is 251.953430 Da .Physical And Chemical Properties Analysis

6-Bromo-5-nitroisoquinoline has a density of 1.7±0.1 g/cm3, a boiling point of 340.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.1±3.0 kJ/mol and a flash point of 159.8±23.7 °C . The index of refraction is 1.707 .Aplicaciones Científicas De Investigación

Synthesis of Morpholinyl and Piperazinyl Quinolones

6-Bromo-5-nitroquinoline has been used as a precursor for the synthesis of morpholinyl and piperazinyl quinolones under microwave conditions, which are compounds of interest in medicinal chemistry due to their potential biological activities .

Anti-proliferative and Cytotoxic Effects

This compound exhibits high anti-proliferative, cytotoxic, and apoptotic effects on several cancer cell lines, making it a valuable compound for cancer research .

Structural Characterization Studies

The crystal structure of derivatives of 6-Bromo-5-nitroisoquinoline has been determined by X-ray analysis, which is crucial for understanding the compound’s chemical behavior and potential applications .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Direcciones Futuras

Bromoisoquinoline derivatives, and in particular 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline derivatives, are key intermediates in the synthesis of pharmaceutical compounds . Therefore, the future directions of 6-Bromo-5-nitroisoquinoline could be in the field of pharmaceuticals, where it could be used as an intermediate in the synthesis of new drugs .

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

Some properties such as gi absorption and bbb permeability are predicted to be high . The compound is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties can impact the bioavailability of the compound .

Result of Action

The effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-5-nitroisoquinoline. Factors such as temperature, pH, and the presence of other compounds can affect how 6-Bromo-5-nitroisoquinoline interacts with its targets and its overall stability .

Propiedades

IUPAC Name |

6-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTVYJVDXKFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652983 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850197-72-7 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)